tert-Butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications in various fields. It has a molecular formula of C12H19NO2 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a prop-2-ynyl group and a tert-butyl carboxylate group . The molecular weight of the compound is 209.28 .Scientific Research Applications
Synthetic Applications
Tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate is utilized in the synthesis of complex molecules and the development of novel synthetic methodologies. For instance, it has been involved in coupling reactions with arylboronic acids to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcasing its role in the synthesis of pyridine derivatives (Wustrow & Wise, 1991). Furthermore, its involvement in enantioselective nitrile anion cyclization strategies exemplifies its utility in producing chiral pyrrolidines with high yields and optical purity, highlighting its significance in asymmetric synthesis (Chung et al., 2005).
Crystallography and Structural Chemistry
Research has also delved into the crystallographic properties and hydrogen bonding behavior of tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate derivatives. For example, the analysis of crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate provided insights into the orientation of carbamate and amide dipoles, revealing the molecule's significant electric dipole moment and its implications for molecular stacking and interaction (Baillargeon, Lussier, & Dory, 2014).
Materials Science and Catalysis
The compound and its derivatives find applications in materials science and catalysis. For example, the electrochemical deposition of a pyrrole-1-yl substituted perylene diimide, which is a derivative of tert-butyl pyrrolidine carboxylates, has been studied for its photoluminescence and electrochromic properties. This research highlights the potential of these compounds in developing materials for optoelectronic applications (Choi et al., 2004).
Mechanism of Action
Action Environment
The action, efficacy, and stability of Tert-butyl 3-(prop-2-ynyl)pyrrolidine-1-carboxylate can be influenced by various environmental factors . For instance, the pH of the environment can affect the stability of the compound . Furthermore, the presence of other molecules can influence the compound’s interactions with its targets.
Properties
IUPAC Name |
tert-butyl 3-prop-2-ynylpyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-5-6-10-7-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWWHIAYSRTQOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207840-16-1 | |
Record name | tert-butyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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